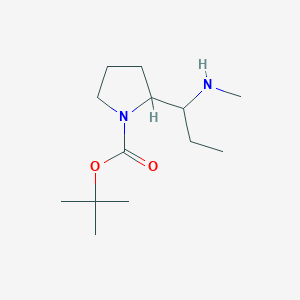

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 2-[1-(methylamino)propyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-6-10(14-5)11-8-7-9-15(11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |

InChI Key |

WWMPDIOQYHCOOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCCN1C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation of the Methylamino Group

The methylamino group (-NHCH₃) in the compound undergoes oxidation to form a nitro group (-NO₂). This reaction is typically performed using oxidizing agents like KMnO₄ under acidic conditions. The oxidation mechanism involves the conversion of the secondary amine to an nitro group, altering the compound’s electronic properties and potential biological interactions.

Reaction Conditions :

-

Reagents : KMnO₄, H₂SO₄ (acidic conditions).

-

Mechanism : Oxidation of the -NHCH₃ group to -NO₂ via electron withdrawal and protonation steps.

-

Product : tert-Butyl 2-(1-nitropropyl)pyrrolidine-1-carboxylate.

Citation :

Ester Hydrolysis of the tert-Butyl Group

The tert-butyl ester (-OC(O)C(CH₃)₃) undergoes hydrolysis to yield a carboxylic acid. This reaction is critical for deprotecting the ester group in synthetic pathways.

Reaction Conditions :

-

Acidic Hydrolysis : HCl in aqueous ethanol.

-

Basic Hydrolysis : LiOH or NaOH in aqueous THF.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, leading to cleavage of the ester bond.

-

Product : 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylic acid.

Citation :

Alkylation of the Methylamino Group

The methylamino group can react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts. This reaction is facilitated by bases like triethylamine (TEA) or diisopropylethylamine (DIEA), which deprotonate the amine to generate a nucleophilic amide ion.

Reaction Conditions :

-

Reagents : Alkyl halide (e.g., CH₃CH₂Br), DIEA, and DMF.

-

Mechanism : Nucleophilic substitution of the halide by the deprotonated amine.

-

Product : tert-Butyl 2-(1-(N,N-dimethylamino)propyl)pyrrolidine-1-carboxylate.

Potential Nucleophilic Substitution

While not explicitly detailed in the provided sources, the propyl chain’s structure suggests possible nucleophilic substitution at the β-position. For example, if the propyl group contains a leaving group (e.g., bromide), it could undergo substitution with nucleophiles like hydroxide or amines.

Hypothetical Reaction :

-

Reagents : Nu⁻ (e.g., OH⁻, NH₂⁻), appropriate solvent.

-

Mechanism : SN2 displacement of the leaving group by the nucleophile.

Data Table: Key Reactions

Research Findings

-

Structural Versatility : The compound’s pyrrolidine core and functional groups (tert-butyl ester, methylamino) enable diverse reactivity, making it a valuable intermediate in medicinal chemistry.

-

Synthetic Utility : Its use in the synthesis of carbamates (e.g., tert-butyl 3-((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate) highlights its role in protecting amines during multi-step syntheses .

-

Biological Relevance : The methylamino group’s potential for oxidation or alkylation aligns with strategies to modulate biological activity, such as enzyme inhibition or receptor binding.

This compound’s reactivity underscores its importance in organic synthesis and drug discovery. Further studies on its substitution chemistry and biological interactions would expand its applications.

Scientific Research Applications

tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate is used in various scientific research fields, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Three closely related compounds from Bál () share the tert-butyl pyrrolidine-1-carboxylate backbone but differ in substituents at the 2-position:

| Compound Name | Substituent | Yield (%) | Molar Mass (g/mol) | Physical State |

|---|---|---|---|---|

| tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate | 2-methylbenzyl | 30 | 206 | Colorless oil |

| tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate | 3,5-dimethylbenzyl | 61 | 220 | Colorless oil |

| tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate | 4-isopropylbenzyl | 70 | 234 | Colorless oil |

Key Observations :

- Substituent Effects: Aromatic substituents (e.g., methylbenzyl, dimethylbenzyl) enhance lipophilicity and may improve crystallinity compared to the aliphatic methylamino propyl group in the target compound.

- NMR Profiles: The benzyl analogs exhibit distinct aromatic proton signals in $ ^1H $ NMR (e.g., 6–7 ppm for aromatic protons) absent in the target compound . The methylamino propyl group in the target compound likely introduces NH and CH$_3$N signals (~2–3 ppm), altering its spectroscopic signature.

Pyridine-Based Pyrrolidine Derivatives

Pyridine-containing analogs (), such as tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, differ significantly due to:

Commercial Availability and Stability

- Discontinuation Status: The target compound is listed as discontinued by CymitQuimica, unlike its benzyl-substituted analogs, which are actively researched .

- Amino Derivatives: Cyclohexanamine derivatives (e.g., (1R,2R)-2-(Aminomethyl)cyclohexan-1-amine) share amine functionality but lack the pyrrolidine-carboxylate scaffold, limiting direct comparability .

Research Implications and Data Gaps

- Synthetic Challenges : The low yield (30%) of the simplest benzyl analog (tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate) suggests steric or electronic hurdles in pyrrolidine functionalization, which may be exacerbated in the target compound’s branched alkylamine substituent .

- Application Potential: The methylamino propyl group could enhance biological activity (e.g., receptor binding) but may reduce metabolic stability compared to aromatic analogs.

Q & A

Q. What synthetic strategies are effective for synthesizing tert-Butyl 2-(1-(methylamino)propyl)pyrrolidine-1-carboxylate?

Methodological Answer: A robust synthesis involves:

- Stepwise activation : Use of DIPEA and isobutyl chloroformate to generate a mixed anhydride intermediate from the carboxylic acid precursor, followed by coupling with 2-amino-2-methylpropanol .

- Purification : Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) achieves >95% purity. Yields can reach ~59% under optimized conditions .

- Monitoring : LC-MS tracks reaction progression, confirming consumption of starting materials and intermediate formation .

Q. Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR validate stereochemistry and functional groups. For example, pyrrolidine ring protons appear as distinct multiplets (δ 1.5–3.5 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for CHNO: 228.336) .

- IR Spectroscopy : Peaks at ~1700 cm confirm carbonyl groups (ester/amide) .

- Melting Point : A sharp range (e.g., 114–116°C) indicates high crystallinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity and energy barriers .

- Machine Learning : Train models on experimental data (e.g., solvent effects, catalyst performance) to recommend optimal conditions (temperature, stoichiometry) .

- Case Study : ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error by 40% in analogous syntheses .

Q. How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with computed spectra (e.g., using ACD/Labs or Gaussian). For example, unexpected peaks may arise from rotamers; variable-temperature NMR can resolve these .

- Isotopic Labeling : Use N-labeled methylamine to trace incorporation in the methylamino group, clarifying ambiguous signals .

- Dynamic HPLC : Chiral columns distinguish enantiomers if asymmetric centers form during synthesis .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Intermediate Utility : Serves as a precursor for bioactive molecules. For example, pyrrolidine derivatives are scaffolded into kinase inhibitors or GPCR modulators .

- Functionalization : The methylamino group undergoes reductive amination or acylation to introduce pharmacophores (e.g., sulfonamides for solubility) .

- Case Study : Analogues like tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate exhibit anticancer activity via sphingosine-1-phosphate receptor modulation .

Q. How can reaction parameters be optimized for higher yield?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. CHCl) to stabilize intermediates. achieved optimal yields in CHCl .

- Catalyst Tuning : Evaluate Brønsted acids (e.g., p-TsOH) to accelerate coupling steps without side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates like mixed anhydrides .

Q. Optimization Table :

| Parameter | Effect on Yield | Reference |

|---|---|---|

| Solvent (CHCl) | Higher stability of intermediates | |

| DIPEA Stoichiometry | 2.0 eq improves coupling | |

| Reaction pH | Neutral conditions reduce hydrolysis |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Use IC curves to differentiate true activity from assay artifacts (e.g., fluorescence interference) .

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation, which may explain inconsistent in vivo vs. in vitro results .

- Target Engagement Assays : SPR or CETSA confirm direct binding to intended targets, ruling off-target effects .

Q. What advanced reactor designs improve scalability for this compound?

Methodological Answer:

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., anhydride formation) .

- Membrane Separation : Integrate in situ purification (e.g., nanofiltration) to remove byproducts, reducing downstream processing .

- Case Study : Membrane reactors increased yield by 15% in tert-butyl pyrrolidine carboxylate syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.